2,3-Dimethoxyterephthalaldehyde
Overview
Description
2,3-Dimethoxyterephthalaldehyde is an organic compound with the molecular formula C10H10O4. It is a derivative of terephthalaldehyde, featuring two methoxy groups attached to the benzene ring. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyterephthalaldehyde can be synthesized through the condensation reaction of 2,5-dimethoxyterephthalaldehyde with various amines. One common method involves the use of 1,3,5-tris(4-aminophenyl)-benzene (TPB) in the presence of acetic acid and a solvent mixture of mesitylene and dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Condensation: It readily forms Schiff bases (imines) when reacted with amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Condensation: Acidic or basic conditions can facilitate the formation of imines, with water as a byproduct.
Major Products:
Oxidation: 2,3-Dimethoxyterephthalic acid.
Reduction: 2,3-Dimethoxybenzyl alcohol.
Condensation: Various imines depending on the amine used.
Scientific Research Applications
2,3-Dimethoxyterephthalaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxyterephthalaldehyde primarily involves its ability to form covalent bonds with other molecules. The aldehyde groups can react with amines to form imines, which are stable and can further interact with metal ions or other functional groups. This reactivity underpins its use in the synthesis of COFs and other materials .
Comparison with Similar Compounds
Terephthalaldehyde: Lacks the methoxy groups, making it less reactive in certain condensation reactions.
2,5-Dimethoxyterephthalaldehyde: Similar structure but different positioning of methoxy groups, affecting its reactivity and applications.
Uniqueness: 2,3-Dimethoxyterephthalaldehyde’s unique positioning of methoxy groups enhances its reactivity and makes it particularly suitable for the synthesis of COFs and other advanced materials. Its ability to form stable imines and interact with various functional groups sets it apart from its analogs .
Properties
IUPAC Name |
2,3-dimethoxyterephthalaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-7(5-11)3-4-8(6-12)10(9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHBFHUZSTXBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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